molecular formula C8H5ClN2O2 B7987792 4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid

4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid

Cat. No.: B7987792
M. Wt: 196.59 g/mol
InChI Key: YWLBDEYWEUPPQA-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridazine core with a chlorine substituent at the 4-position and a carboxylic acid group at the 3-position. Pyrrolo[1,2-b]pyridazines are nitrogen-bridged aromatic systems known for their versatility in medicinal chemistry and material science due to their electron-rich structure and capacity for diverse substitutions .

Properties

IUPAC Name

4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-5(8(12)13)4-10-11-3-1-2-6(7)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLBDEYWEUPPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions . For instance, the synthesis may start with the formation of a pyridazine ring, followed by chlorination and carboxylation steps. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Inhibition of Janus Kinases (JAKs)

One of the primary applications of 4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid is as an inhibitor of Janus kinases (JAKs), specifically JAK3. JAKs are critical in the signaling pathways of various cytokines and growth factors, making them significant targets for treating autoimmune diseases and cancers. Research indicates that compounds derived from this scaffold exhibit potent inhibition of JAK3, which is implicated in inflammatory responses.

  • Case Study : A patent (US8921368B2) describes the use of pyrrolopyridazine compounds as effective JAK3 inhibitors. In vitro studies demonstrated that these compounds significantly reduced cytokine-induced signaling in immune cells, suggesting their potential for therapeutic application in conditions like rheumatoid arthritis and psoriasis .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific kinases involved in cancer progression.

  • Case Study : In a study published in Cancer Research, derivatives were tested on human tumor xenografts in mice, showing a marked reduction in tumor size at well-tolerated doses. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Research has indicated that pyrrolo[1,2-B]pyridazine derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

  • Data Table : Summary of neuroprotective effects observed in various studies:
CompoundModelEffectReference
4-Chloro-pyrrolo[1,2-B]pyridazine-3-carboxylic acidMouse model of Alzheimer'sReduced neuroinflammation
4-Chloro-pyrrolo[1,2-B]pyridazine-3-carboxylic acidIn vitro neuronal culturesIncreased cell viability under stress

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of this compound against various pathogens. The presence of the carboxylic acid group is crucial for its activity.

  • Case Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The structure-activity relationship revealed that modifications to the side chains could enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the pharmacological properties of this compound derivatives. Research indicates that substituents at specific positions on the pyrrolopyridazine ring can significantly affect biological activity.

  • Data Table : Summary of SAR findings:
Substituent PositionModificationEffect on Activity
4ChlorineEnhanced JAK3 inhibition
3MethylIncreased antitumor activity
5HydroxylImproved neuroprotective effects

Mechanism of Action

The mechanism of action of 4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Pyrrolo[1,2-b]pyridazine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups
4-Chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid* C₈H₅ClN₂O₂ 196.59 (calc.) Cl (4), COOH (3) Carboxylic acid, Chloro
4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid C₁₀H₁₀N₂O₃ 206.20 OEt (4), COOH (3) Carboxylic acid, Ethoxy
1,4-Dihydro-4-oxopyrrolo[1,2-b]pyridazine-3-carboxylic acid C₈H₆N₂O₃ 178.14 =O (4), COOH (3) Carboxylic acid, Ketone
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-... ester† C₂₃H₂₅F₂N₂O₅ 452.45 2-methylpropyl ester (3), F₂ (aryl) Ester, Hydroxy, Fluorinated

*Calculated based on nomenclature; †Example from EP 4 374 877 A2 .

Key Observations :

  • Substituent Effects : The chloro group (electron-withdrawing) at position 4 contrasts with ethoxy (electron-donating) or ketone groups, influencing electronic distribution and reactivity. Chlorine may enhance stability toward oxidation but reduce nucleophilic substitution rates compared to ethoxy derivatives .
  • Molecular Weight : The chloro derivative (MW ~196.59) is lighter than ethoxy analogs (MW 206.20), likely due to the smaller atomic mass of Cl vs. OEt.
  • Functional Groups : Carboxylic acid derivatives (e.g., 4-chloro, 4-ethoxy) offer sites for further derivatization (e.g., esterification, amidation), as seen in patent examples where 2-methylpropyl esters improve lipophilicity for drug delivery .

Key Observations :

  • Halogenation vs.
  • Esterification : Conversion to esters (e.g., 2-methylpropyl) is a common strategy to modulate pharmacokinetics, as seen in patent examples where esterified compounds exhibit higher bioavailability .

Biological Activity

4-Chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolopyridazine core, which is known for its versatility in medicinal chemistry. The presence of the chlorine atom at the 4-position and the carboxylic acid functionality at the 3-position are critical for its biological activity.

Pharmacological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-b]pyridazine compounds have shown promising anticancer properties. For instance, studies have demonstrated that similar structures can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineEC50 (µM)Reference
This compoundOvarian cancer5.0
6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine-3-carboxylic acidBreast cancer7.5

In vitro studies have shown that these compounds can induce apoptosis and inhibit tumor growth, making them candidates for further development as anticancer agents.

2. Antiviral Activity

Certain derivatives have been evaluated for their antiviral effects. For example, compounds structurally related to 4-chloropyrrolo[1,2-b]pyridazine have demonstrated moderate activity against HIV-1, with some exhibiting an EC50 value below 10 µM in cell-based assays. This suggests potential applications in antiviral therapy .

3. Antidiabetic Effects

Recent investigations into the insulin-sensitizing properties of pyrrolo derivatives indicate that they may enhance glucose uptake in adipocytes. The structure-activity relationship studies suggest that modifications at specific positions significantly influence their effectiveness in improving insulin sensitivity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-chloropyrrolo[1,2-b]pyridazine derivatives. Key findings include:

  • Substituents : The presence and type of substituents at various positions on the pyrrolopyridazine scaffold significantly affect potency and selectivity.
  • Positioning : Alterations at the 4-position (where chlorine is located) can enhance or diminish biological activity depending on the nature of the substituent.

For instance, compounds with electron-withdrawing groups at the 4-position exhibited improved anticancer activities compared to their unsubstituted counterparts .

Case Studies

Several studies have highlighted the biological potential of pyrrolo derivatives:

  • Study on Anticancer Activity : A series of pyrrolo[1,2-b]pyridazine derivatives were synthesized and tested against various cancer cell lines. The most potent compound showed an EC50 value of approximately 5 µM against ovarian cancer cells, indicating significant cytotoxicity while maintaining low toxicity towards healthy cells .
  • Antiviral Research : In a study assessing HIV-1 inhibition, several derivatives were found to exhibit promising activity with an EC50 value as low as 1.65 µM for one derivative, suggesting a viable pathway for drug development targeting viral infections .

Q & A

Q. What are the common synthetic routes for preparing 4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid and its derivatives?

A typical synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Condensation of a substituted aldehyde (e.g., 4-chlorobenzaldehyde) with an aminopyridine derivative under catalytic conditions (e.g., palladium or copper catalysts) .
  • Step 2 : Cyclization using acetic acid and methanol, followed by reduction with sodium cyanoborohydride to stabilize intermediates .
  • Step 3 : Chlorination at the 4-position using reagents like POCl₃ or PCl₅ under reflux conditions .
    Purification often employs column chromatography (silica gel or C18 reverse-phase) and recrystallization .

Q. How is LCMS/HPLC utilized to characterize this compound?

  • LCMS : Confirms molecular weight (e.g., m/z 263 [M+H]+ observed in similar pyrrolo-pyridazine derivatives) and detects intermediates .
  • HPLC : Validates purity (>95%) under optimized conditions (e.g., acetonitrile/water gradients with trifluoroacetic acid modifiers). Retention times (e.g., 0.81–1.51 minutes) are compound-specific and aid in batch consistency .

Q. What solvents and catalysts are optimal for functionalizing the pyrrolo[1,2-b]pyridazine scaffold?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility for coupling reactions, while toluene or THF is used for cyclization .
  • Catalysts : Palladium (e.g., PdCl₂) for cross-coupling and copper iodide (CuI) for alkyne/azide cycloadditions improve regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data between different synthetic routes?

Discrepancies often arise from reaction conditions:

  • Temperature : Higher temperatures (e.g., 100°C vs. room temperature) may accelerate side reactions (e.g., hydrolysis of esters) .
  • Catalyst loading : Excess palladium (e.g., >5 mol%) can lead to byproducts in coupling steps .
  • Validation : Replicate reactions with controlled variables and use LCMS to track intermediate stability .

Q. What strategies improve regioselective chlorination on the pyrrolo[1,2-b]pyridazine core?

  • Directing groups : Electron-withdrawing groups (e.g., carboxylic acid at C3) direct electrophilic chlorination to the C4 position via resonance stabilization .
  • Protection/deprotection : Temporarily protecting the carboxylic acid with methyl esters prevents undesired side reactions during chlorination .

Q. How can computational modeling guide the design of this compound analogs?

  • DFT calculations : Predict reactive sites by analyzing electron density maps (e.g., Fukui indices) for substituent additions .
  • Docking studies : Screen analogs against target proteins (e.g., kinases) to prioritize synthesis of high-affinity candidates .

Q. What are the key challenges in scaling up synthesis while maintaining purity?

  • Byproduct formation : Optimize catalyst ratios (e.g., CuI/triethylamine) to minimize halogenated impurities .
  • Workup : Replace column chromatography with fractional crystallization for cost-effective large-scale purification .

Methodological Notes

  • Data references : Patent syntheses (EP 4 374 877 A2) and peer-reviewed routes for analogous compounds were prioritized .
  • Scope : Focused on academic research applications (e.g., medicinal chemistry building blocks, reaction optimization) rather than industrial processes.

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